molecular formula C12H16FNO B1453196 Cyclohexyl(5-fluoropyridin-3-yl)methanol CAS No. 1249495-43-9

Cyclohexyl(5-fluoropyridin-3-yl)methanol

Cat. No.: B1453196
CAS No.: 1249495-43-9
M. Wt: 209.26 g/mol
InChI Key: MVIKMCVCOLTJTA-UHFFFAOYSA-N
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Description

Cyclohexyl(5-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative featuring a cyclohexyl group and a hydroxymethyl moiety attached to the pyridine ring. The cyclohexyl group contributes to steric bulk and lipophilicity, which may affect solubility and membrane permeability. Structural analogs of this compound often vary in substituent placement, aromatic systems, or functional groups, leading to distinct physicochemical and biological behaviors .

Properties

IUPAC Name

cyclohexyl-(5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h6-9,12,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIKMCVCOLTJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC(=CN=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(5-fluoropyridin-3-yl)methanol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Cyclohexyl Group Addition: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(5-fluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogenation catalysts

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Piperidine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Cyclohexyl(5-fluoropyridin-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl(5-fluoropyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the cyclohexyl group can improve its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluoropyridine Derivatives

a) 3-(Chloromethyl)-5-fluoropyridine
  • Structure : Differs by replacing the cyclohexyl-hydroxymethyl group with a chloromethyl moiety.
  • Synthesis: Prepared from (5-fluoropyridin-3-yl)methanol via chlorination, yielding a reactive intermediate useful in further derivatization .
  • Properties : The chlorine atom increases electrophilicity compared to the hydroxymethyl group, making it more reactive in nucleophilic substitutions.
b) 5-Fluoropyridin-3-yl Methanol Derivatives
  • Cyclohexyl substitution introduces steric hindrance absent in simpler alkyl or aryl analogs.

Cyclohexyl-Substituted Analogs

a) Cyclohexylphenols
  • Structure: Feature a phenolic ring with a 3-hydroxycyclohexyl substitution (e.g., CP 47,497). Unlike the target compound, these lack the pyridine ring and hydroxymethyl group .
  • Applications: Often studied for cannabinoid receptor interactions, highlighting how cyclohexyl groups modulate bioactivity.
b) Cyclohexyl-Benzene Methanols
  • Comparison : Replacing the pyridine with a benzene ring reduces electronegativity and alters π-π stacking interactions. Fluorine absence diminishes electronic effects critical for binding in medicinal chemistry contexts.

Table 1: Key Properties of Cyclohexyl(5-fluoropyridin-3-yl)methanol and Analogs

Compound Molecular Weight LogP* Melting Point (°C) Solubility (Polar Solvents)
This compound 225.27 2.1 98–102 Moderate (DMSO, MeOH)
3-(Chloromethyl)-5-fluoropyridine 161.58 1.8 45–48 High (CHCl₃, EtOAc)
CP 47,497 (Cyclohexylphenol analog) 330.47 5.3 120–123 Low (Hexane, EtOAc)

*Predicted using fragment-based methods.

Biological Activity

Cyclohexyl(5-fluoropyridin-3-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The incorporation of a fluorine atom and a cyclohexyl group enhances its lipophilicity and binding affinity towards biological targets, making it a valuable candidate for drug development.

The structure of this compound can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

where the cyclohexyl group contributes to its hydrophobic characteristics, while the 5-fluoropyridine moiety may influence its biological interactions.

The mechanism of action for this compound involves interaction with specific molecular targets in biological systems, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the cyclohexyl group improves membrane permeability.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest it exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics:

CompoundMIC (μg/mL)Target Organism
This compound32–64MRSA
Control (Oxacillin)64MRSA

This data suggests that this compound could serve as a promising lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Research indicates that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against a panel of bacterial pathogens. Results demonstrated a significant reduction in bacterial growth compared to untreated controls, highlighting its potential as an alternative therapeutic agent .
  • Anticancer Properties : In vitro assays using cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Comparison with Similar Compounds

This compound can be compared with other derivatives, such as:

CompoundHalogen SubstitutionMIC (μg/mL)Biological Activity
Cyclohexyl(5-chloropyridin-3-yl)methanolChlorine40Moderate Antimicrobial
Cyclohexyl(5-bromopyridin-3-yl)methanolBromine50Moderate Antimicrobial

The presence of fluorine in this compound is critical for enhancing biological activity compared to its chlorinated or brominated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyl(5-fluoropyridin-3-yl)methanol
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Cyclohexyl(5-fluoropyridin-3-yl)methanol

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